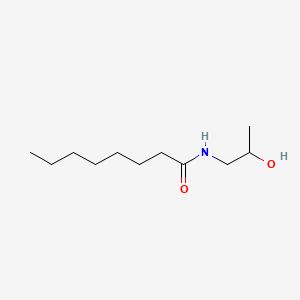

N-(2-Hydroxypropyl)octanamide

Description

Historical Context and Origin of N-(2-Hydroxypropyl)octanamide Discovery or Synthesis

The history of this compound is rooted in industrial chemistry rather than a singular discovery event. It was identified as an inert ingredient used in pesticide formulations, as documented in a 1998 U.S. Environmental Protection Agency (EPA) Federal Register notice. govinfo.gov In this context, it was classified as a "List 3" inert ingredient, indicating that at the time, it was considered to be of unknown toxicity. govinfo.gov

More detailed synthetic routes have been described in contemporary academic literature. A notable synthesis method involves the reaction of carboxylic acids (specifically, C8 octanoic acid) with amino alcohols derived from crude glycerol (B35011). researchgate.netudl.cat One specific process involves a two-step reaction: first, the creation of diazides from fatty acids, followed by a hydrogenation process that yields the final monoamide. researchgate.net During this hydrogenation, a rearrangement of the acyl chain can occur. researchgate.netudl.cat The purity of the synthesized this compound is typically confirmed using spectroscopic and mass spectrometry (MS) techniques. researchgate.netudl.cat

Chemical Classification and Structural Peculiarities of this compound within Amide and Hydroxy Amide Families

This compound, with the molecular formula C11H23NO2, belongs to the class of organic compounds known as alkanol amides or hydroxy amides. epa.govepa.gov Its structure features several key components that dictate its chemical behavior.

Amide Group: The core of the molecule is the amide linkage (-CONH-), which classifies it as a secondary amide. This functional group is relatively stable and participates in hydrogen bonding.

Hydroxypropyl Group: Attached to the nitrogen of the amide is a 2-hydroxypropyl group. The hydroxyl (-OH) group is a significant feature, as it can act as both a hydrogen bond donor and acceptor. researchgate.net This capacity for hydrogen bonding influences its physical properties, such as melting point and solubility.

Octanamide (B1217078) Chain: The molecule contains an eight-carbon acyl chain (from octanoic acid), which is a hydrophobic alkyl chain. researchgate.net

The combination of a hydrophilic head (the hydroxypropyl and amide groups) and a hydrophobic tail (the alkyl chain) gives the molecule amphiphilic characteristics. Its specific structure, particularly the presence and position of the hydroxyl group, distinguishes it from other fatty acid amides and is crucial to its functional applications.

Table 1: Chemical Identification of this compound This table is interactive. Users can sort and filter the data.

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 23054-60-6 | epa.govnite.go.jpalfa-chemistry.comsigmaaldrich.com |

| Molecular Formula | C11H23NO2 | epa.govangenechemical.com |

| Average Molecular Weight | 201.31 g/mol | epa.govsigmaaldrich.com |

| Monoisotopic Mass | 201.172879 g/mol | epa.gov |

| Chemical Class | Alkanol Amide | epa.gov |

| Synonyms | Caprylic isopropanolamide, Octanamide, N-(2-hydroxypropyl)- | epa.govalfa-chemistry.com |

Overview of Initial Academic Investigations into this compound

Initial investigations surrounding this compound were primarily for regulatory and classification purposes. The EPA and other bodies compiled lists of inert ingredients in pesticides to categorize them based on available data. epa.gov this compound was included in these lists, which served as a starting point for any required future evaluation. govinfo.govepa.gov

More focused academic research emerged with the investigation of fatty amides for novel applications. A significant modern study explored the thermophysical properties of a series of nine monoamides, including one derived from C8 carboxylic acid (octanoic acid), synthesized from crude glycerol. researchgate.netudl.cat The primary goal of this research was to evaluate their potential as phase change materials (PCMs) for thermal energy storage (TES). researchgate.netudl.cat The investigation utilized Differential Scanning Calorimetry (DSC) to determine key properties such as melting temperature and enthalpy (latent heat) of the synthesized amides. researchgate.netudl.cat This research marked a shift from simple classification to a detailed examination of the compound's material properties for a specific technological application.

Contemporary Significance and Unaddressed Research Questions Pertaining to this compound

The contemporary significance of this compound is predominantly linked to its potential use in thermal energy storage. Research has shown that fatty acid amides are promising candidates for phase change materials due to their high latent heat storage capacity, which is a result of the extensive hydrogen bonds that can form in their solid state. researchgate.netudl.cat

A 2019 study demonstrated that monoamides, including the C8 derivative this compound, exhibit melting temperatures and enthalpy values that are within the range of some commercial PCMs. researchgate.netudl.cat For the series of amides studied (from C8 to C18 acids), melting temperatures ranged from 62.2 °C to 116.4 °C, with latent heat values between 25.8 kJ/kg and 149.7 kJ/kg. researchgate.netudl.cat These findings position this compound and related compounds as viable materials for applications like passive building heating and cooling.

Despite this promising research, several questions remain unaddressed:

Long-Term Stability: While initial thermophysical properties are favorable, the long-term thermal and chemical stability of this compound after numerous melt/freeze cycles needs thorough investigation.

Synthesis Optimization: The synthesis from crude glycerol is advantageous, but optimizing the process for higher yields, purity, and cost-effectiveness is crucial for commercial viability.

Structure-Property Relationship: A more profound understanding of how slight modifications to the molecular structure (e.g., chain length, branching, additional functional groups) affect the thermophysical properties could lead to the design of even more efficient PCM materials.

Broader Applications: Given its amphiphilic nature, investigations into other potential applications, such as a surfactant, emulsifier, or rheology modifier in different formulations, are currently lacking.

Table 2: Research Findings on Thermophysical Properties of Related Monoamides This table, based on a study of a series of fatty amides, is interactive. Users can sort and filter the data.

| Property | Range of Values Observed (C8-C18 Amides) | Source(s) |

|---|---|---|

| Melting Temperature | 62.2 °C to 116.4 °C | researchgate.netudl.cat |

| Solidification Temperature | 57.8 °C to 105.7 °C | udl.cat |

| Enthalpy (Latent Heat) | 25.8 kJ/kg to 149.7 kJ/kg | researchgate.netudl.cat |

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxypropyl)octanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-3-4-5-6-7-8-11(14)12-9-10(2)13/h10,13H,3-9H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYALHALGUKZZPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NCC(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70865082 | |

| Record name | Octanamide, N-(2-hydroxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23054-60-6 | |

| Record name | N-(2-Hydroxypropyl)octanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23054-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caprylic monoisopropanolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023054606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanamide, N-(2-hydroxypropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanamide, N-(2-hydroxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-hydroxypropyl)octanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLIC MONOISOPROPANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QLV9QZL64Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of N 2 Hydroxypropyl Octanamide

Conventional Approaches to the Synthesis of N-(2-Hydroxypropyl)octanamide

The synthesis of this compound can be achieved through several conventional chemical methods, primarily involving the formation of an amide bond between an octanoyl precursor and 2-aminopropanol.

Esterification and Amidation Routes for this compound

A primary route for the synthesis of this compound involves a two-step process beginning with the esterification of octanoic acid, followed by amidation with 2-aminopropanol. Alternatively, a direct amidation of octanoic acid or its activated derivatives with 2-aminopropanol can be employed.

The direct amidation of octanoic acid with 2-aminopropanol requires high temperatures and typically results in a mixture of products, including the desired amide and the corresponding ester from the reaction with the hydroxyl group of the amino alcohol. To achieve selective N-acylation, the amino group of 2-aminopropanol can be preferentially reacted by forming a mixed anhydride of the carboxylic acid. This can be achieved by reacting the organic acid with an alkyl sulfonyl chloride in the presence of an organic base, followed by the addition of the amino alcohol. This method allows for the selective formation of the N-acyl amino alcohol. google.com

Another approach involves the use of coupling agents, such as carbodiimides, to facilitate the amide bond formation under milder conditions. These reagents activate the carboxylic acid group of octanoic acid, making it more susceptible to nucleophilic attack by the amino group of 2-aminopropanol.

| Reactant 1 | Reactant 2 | Method | Key Features |

| Octanoic acid | 2-Aminopropanol | Direct thermal condensation | High temperature, potential for side products |

| Octanoic acid | 2-Aminopropanol | Mixed anhydride formation | Selective N-acylation, milder conditions |

| Octanoic acid | 2-Aminopropanol | Carbodiimide coupling | Milder conditions, improved selectivity |

| Octanoyl chloride | 2-Aminopropanol | Acylation | High reactivity, potential for O-acylation |

| Methyl octanoate | 2-Aminopropanol | Aminolysis | Requires catalyst, equilibrium driven |

Catalytic Strategies in this compound Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of this compound. Both chemical and enzymatic catalysts can be employed to promote the amidation reaction.

Chemical Catalysis: Lewis acids and other catalysts can be used to activate the carboxylic acid or ester, facilitating the nucleophilic attack by the amine. However, these methods can sometimes lack selectivity, leading to the formation of byproducts.

Enzymatic Catalysis: Lipases have emerged as powerful biocatalysts for amidation reactions due to their high selectivity and ability to function under mild reaction conditions. Immobilized lipases, such as Candida antarctica lipase B (CALB), commercially available as Novozym 435, are particularly effective. These enzymes can catalyze the direct amidation of octanoic acid or the aminolysis of octanoic acid esters with 2-aminopropanol. The enzymatic process is highly chemoselective, favoring the reaction at the amino group over the hydroxyl group of 2-aminopropanol, thus minimizing the formation of ester byproducts.

The general mechanism for lipase-catalyzed amidation involves the formation of an acyl-enzyme intermediate, where the serine residue in the active site of the lipase attacks the carbonyl carbon of the octanoyl substrate. This is followed by a nucleophilic attack from the amino group of 2-aminopropanol on the acyl-enzyme complex, leading to the formation of the amide bond and regeneration of the enzyme.

| Catalyst | Substrates | Solvent | Temperature (°C) | Advantages |

| Novozym 435 (immobilized CALB) | Octanoic acid, 2-Aminopropanol | Toluene | 40-60 | High selectivity, mild conditions, reusable catalyst |

| Novozym 435 (immobilized CALB) | Methyl octanoate, 2-Aminopropanol | Heptane | 50-70 | Avoids water as a byproduct, high conversion |

| Pseudomonas cepacia lipase | Octanoic acid, 2-Aminopropanol | tert-Butanol | 45-55 | Good activity and selectivity |

Stereoselective Synthesis of this compound and its Stereoisomers

This compound possesses a chiral center at the 2-position of the propyl chain, meaning it can exist as two enantiomers: (R)-N-(2-Hydroxypropyl)octanamide and (S)-N-(2-Hydroxypropyl)octanamide. The synthesis of enantiomerically pure forms is often desirable for specific applications.

Chiral Pool Synthesis Approaches for this compound Enantiomers

Chiral pool synthesis utilizes readily available, enantiomerically pure starting materials to introduce the desired stereochemistry into the target molecule. For the synthesis of the enantiomers of this compound, enantiopure (R)- or (S)-2-aminopropanol can be used as the chiral starting material. These chiral amino alcohols can be sourced commercially or prepared through established methods. The subsequent amidation with an octanoyl precursor, following the conventional methods described above, will yield the corresponding (R)- or (S)-N-(2-Hydroxypropyl)octanamide with retention of the stereochemical integrity.

Asymmetric Catalysis in this compound Production

Asymmetric catalysis involves the use of a chiral catalyst to control the stereochemical outcome of a reaction, starting from prochiral or racemic substrates. In the context of this compound synthesis, enzymatic kinetic resolution is a particularly effective strategy.

Enzymatic Kinetic Resolution: This technique relies on the ability of a chiral catalyst, typically an enzyme, to selectively react with one enantiomer of a racemic mixture at a faster rate than the other. For the synthesis of enantiopure this compound, a kinetic resolution of racemic 2-aminopropanol can be performed using a lipase-catalyzed acylation.

In this process, racemic 2-aminopropanol is reacted with an acyl donor (e.g., an octanoic acid ester) in the presence of a lipase. The enzyme will preferentially acylate one enantiomer, for instance, the (R)-enantiomer, to form (R)-N-(2-Hydroxypropyl)octanamide, leaving the unreacted (S)-2-aminopropanol in high enantiomeric excess. The resulting mixture of the acylated product and the unreacted amino alcohol can then be separated. Lipases such as Candida antarctica lipase A (CALA) and Burkholderia cepacia lipase have demonstrated high enantioselectivity in the N-acylation of similar amino alcohols. mdpi.com

| Enzyme | Racemic Substrate | Acyl Donor | Outcome |

| Candida antarctica Lipase A (CALA) | (R/S)-2-Aminopropanol | Ethyl octanoate | Enantioselective N-acylation, yielding one enantiomer of the amide and the unreacted opposite enantiomer of the amino alcohol |

| Burkholderia cepacia Lipase | (R/S)-2-Aminopropanol | Vinyl octanoate | High enantioselectivity in acylation, allowing for separation of enantiomers |

Chemical Modification Strategies for this compound Analogs

The presence of a free hydroxyl group and a secondary amide in the this compound structure provides opportunities for further chemical modification to generate a library of analogs with potentially different properties.

Modification of the Hydroxyl Group: The secondary hydroxyl group can be a target for various chemical transformations.

Esterification: The hydroxyl group can be acylated with various carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to produce N-(2-acyloxypropyl)octanamide analogs. This modification introduces an ester functionality and can be used to modulate the lipophilicity of the molecule.

Etherification: The hydroxyl group can be converted into an ether by reaction with alkyl halides or other alkylating agents under basic conditions, yielding N-(2-alkoxypropyl)octanamide derivatives.

Modification of the Amide Group: While the amide bond is generally stable, the N-H proton can be deprotonated with a strong base and the resulting anion can be alkylated. However, this reaction can be challenging and may require specific reaction conditions.

Derivatization for Analysis: The hydroxyl and amino groups can be derivatized to facilitate analysis, for example, by chromatography. Derivatizing agents can be used to introduce chromophores or fluorophores for UV or fluorescence detection, or to improve ionization for mass spectrometry.

| Functional Group | Modification Reaction | Reagents | Product Class |

| Hydroxyl | Esterification | Acyl chloride, Carboxylic anhydride | N-(2-Acyloxypropyl)octanamide |

| Hydroxyl | Etherification | Alkyl halide, Base | N-(2-Alkoxypropyl)octanamide |

| Amide (N-H) | Alkylation | Strong base, Alkyl halide | N-Alkyl-N-(2-hydroxypropyl)octanamide |

Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic chemical modifications. edgccjournal.org For this compound, SAR studies would involve the synthesis of a library of derivatives to understand how changes in its molecular structure affect its biological efficacy. The primary objective is to identify the key chemical features, or pharmacophores, responsible for the desired activity and to enhance properties like potency and selectivity. edgccjournal.orgnih.gov

The synthesis of these derivatives focuses on three main regions of the this compound molecule: the octanamide (B1217078) alkyl chain, the amide linkage, and the hydroxypropyl headgroup.

Modification of the Alkyl Chain (R¹): The length and lipophilicity of the C8 alkyl chain are critical for interaction with biological targets. Derivatives would be synthesized by replacing octanoyl chloride with other acyl chlorides of varying lengths (e.g., hexanoyl chloride, decanoyl chloride, dodecanoyl chloride) in the amidation reaction with 1-aminopropan-2-ol. Additionally, introducing features like branching, unsaturation (double or triple bonds), or cyclic moieties (e.g., cyclohexyl) within the chain can probe the spatial requirements of the target's binding pocket.

Modification of the Hydroxypropyl Headgroup (R²): The hydroxyl group is a key site for hydrogen bonding. Its position and stereochemistry can be altered. For instance, using 2-aminopropan-1-ol or 3-aminopropan-1-ol as starting materials would shift the hydroxyl group's position. The secondary hydroxyl could also be oxidized to a ketone or replaced with other functional groups like an amine or thiol to evaluate the importance of the hydrogen bond donor/acceptor character.

Substitution on the Amide Nitrogen: While less common for this simple structure, N-alkylation (e.g., N-methylation) could be explored to assess the role of the amide N-H group as a hydrogen bond donor.

Below is a table of hypothetical derivatives that would be synthesized for an SAR study of this compound.

| Derivative ID | R¹ (Acyl Group) | R² (Amine Source) | Modification Purpose |

| HPO-1 (Parent) | Octanoyl | 1-Aminopropan-2-ol | Baseline Compound |

| HPO-2 | Hexanoyl | 1-Aminopropan-2-ol | Decrease Chain Length |

| HPO-3 | Decanoyl | 1-Aminopropan-2-ol | Increase Chain Length |

| HPO-4 | Cyclohexylcarbonyl | 1-Aminopropan-2-ol | Introduce Cyclic Moiety |

| HPO-5 | Octanoyl | 2-Aminopropan-1-ol | Alter Hydroxyl Position |

| HPO-6 | Octanoyl | 1-Amino-2-butanol | Add Steric Bulk near OH |

Design and Synthesis of this compound Prodrugs

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical reactions. chemrevlett.com The design of prodrugs for this compound would primarily target its free hydroxyl group, which serves as a convenient handle for chemical modification. This strategy can be used to improve properties such as solubility, stability, or bioavailability. chemrevlett.com

One common approach is the synthesis of ester prodrugs. openmedicinalchemistryjournal.com The hydroxyl group of this compound can be esterified with a promoiety, such as a short-chain carboxylic acid (e.g., acetic acid) or an amino acid, to create a more lipophilic or hydrophilic molecule, respectively. The synthesis typically involves reacting this compound with an activated carboxylic acid (like an acyl chloride or anhydride) in the presence of a base. Once administered, endogenous esterase enzymes would hydrolyze the ester bond, releasing the active parent compound.

Another strategy involves creating mutual prodrugs, where this compound is linked to another pharmacologically active agent. openmedicinalchemistryjournal.com For example, it could be esterified with a non-steroidal anti-inflammatory drug (NSAID) that has a free carboxylic acid group. This creates a single molecule that, upon hydrolysis, releases two different active agents. openmedicinalchemistryjournal.com

A more advanced approach is the development of polymeric prodrugs. chemrevlett.comnih.gov this compound could be attached as a pendent group to a biocompatible polymer backbone, such as N-(2-hydroxypropyl)methacrylamide (HPMA). nih.gov The drug is typically connected via a linker that is designed to be cleaved under specific physiological conditions, allowing for controlled or targeted release of the active molecule. researchgate.net The synthesis involves first preparing a polymerizable monomer derivative of this compound (e.g., by reacting its hydroxyl group with methacryloyl chloride) and then copolymerizing it with HPMA. chemrevlett.com

The table below illustrates potential prodrug strategies for this compound.

| Prodrug Type | Promoieties | Linkage Type | Release Mechanism |

| Ester Prodrug | Acetic Acid, Valine | Ester | Esterase Hydrolysis |

| Mutual Prodrug | Ibuprofen, Aspirin | Ester | Esterase Hydrolysis |

| Polymeric Conjugate | HPMA Copolymer | Ester (via linker) | Enzymatic/pH-sensitive cleavage |

| Carbamate Prodrug | Acetaminophen | Carbamate | Cyclization Reaction nih.gov |

Sustainable Chemical Synthesis and Green Chemistry Principles in this compound Production

Green chemistry, also known as sustainable chemistry, is a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. wjarr.comresearchgate.net Applying these principles to the production of this compound can significantly reduce its environmental impact while potentially improving efficiency and safety. pharmacyjournal.orgispe.org

The conventional synthesis of this compound involves the acylation of 1-aminopropan-2-ol with octanoyl chloride, often using organic solvents and a base to neutralize the HCl byproduct. Green chemistry principles can be applied to several aspects of this process:

Solvent Selection: Traditional syntheses may use hazardous solvents like N,N-dimethylformamide (DMF) or chlorinated solvents. pharmaceutical-technology.comchemrxiv.org Green alternatives include switching to safer, more environmentally benign solvents such as water, ethanol, or 2-methyltetrahydrofuran (2-MeTHF). ispe.org Solvent-free (neat) reaction conditions could also be explored.

Atom Economy: The principle of atom economy encourages designing reactions where the maximum proportion of starting materials is incorporated into the final product. wjarr.com The traditional acylation has a good atom economy, but the use of a sacrificial base (like triethylamine) to neutralize HCl generates waste (triethylamine hydrochloride). Alternative synthetic routes, such as a direct enzyme-catalyzed amidation of octanoic acid and 1-aminopropan-2-ol, would produce only water as a byproduct, achieving near-perfect atom economy.

Use of Catalysis: Instead of stoichiometric reagents, catalytic methods are preferred. ispe.org Biocatalysis, using enzymes like lipases, offers a highly selective and efficient alternative for amide bond formation under mild conditions (room temperature, neutral pH). pharmaceutical-technology.com This approach avoids the need for harsh reagents and high temperatures, reducing energy consumption. researchgate.netpharmaceutical-technology.com

Energy Efficiency and Process Optimization: Adopting continuous flow synthesis over traditional batch processing can lead to better control over reaction parameters, improved safety, reduced waste, and lower energy consumption. ispe.org

The following table compares a traditional synthesis approach with a potential green chemistry-based approach for producing this compound.

| Process Aspect | Traditional Synthesis | Green Chemistry Approach |

| Reactants | Octanoyl chloride, 1-aminopropan-2-ol | Octanoic acid, 1-aminopropan-2-ol |

| Catalyst/Reagent | Triethylamine (stoichiometric base) | Immobilized Lipase (catalytic) |

| Solvent | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) or solvent-free |

| Byproduct | Triethylamine hydrochloride salt | Water |

| Energy Use | Heating/cooling for reaction control | Ambient temperature operation |

| Waste Profile | Halogenated solvent waste, salt byproduct | Minimal; water and recyclable catalyst |

By integrating these green chemistry principles, the manufacturing process for this compound can become more sustainable, cost-effective, and environmentally responsible. wjarr.comispe.org

Mechanistic Elucidation of N 2 Hydroxypropyl Octanamide Biological Activity

Identification and Validation of Molecular Targets for N-(2-Hydroxypropyl)octanamide

The initial step in understanding the biological effects of any compound is to identify its molecular targets. This involves a multi-faceted approach to determine which proteins, receptors, or other biomolecules this compound directly interacts with to elicit a cellular response.

Receptor Binding Profiling and Affinity Studies of this compound

Currently, there is no publicly available data from receptor binding profiling or affinity studies for this compound. Such studies would involve screening the compound against a wide array of known receptors to identify any potential binding partners. The affinity of these interactions, typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), would be crucial for determining the potency and specificity of the compound.

Table 1: Hypothetical Receptor Binding Affinity Data for this compound (Note: This table is for illustrative purposes only, as no experimental data is currently available.)

| Receptor Target | Binding Affinity (Ki, nM) | Assay Type |

|---|---|---|

| Receptor X | Data Not Available | Radioligand Binding Assay |

| Receptor Y | Data Not Available | Surface Plasmon Resonance |

| Receptor Z | Data Not Available | Fluorescence Polarization |

Enzyme Inhibition and Activation by this compound

The effect of this compound on the activity of various enzymes is another critical area of investigation that remains unexplored. Determining whether the compound acts as an inhibitor or an activator of specific enzymes, and the kinetics of such interactions, would provide valuable insight into its potential therapeutic or toxicological effects.

Table 2: Illustrative Enzyme Inhibition Profile for this compound (Note: This table is for illustrative purposes only, as no experimental data is currently available.)

| Enzyme | IC50 / EC50 (µM) | Mechanism of Action |

|---|---|---|

| Enzyme A | Data Not Available | Competitive/Non-competitive/Uncompetitive |

| Enzyme B | Data Not Available | Competitive/Non-competitive/Uncompetitive |

| Enzyme C | Data Not Available | Competitive/Non-competitive/Uncompetitive |

Proteomic and Metabolomic Approaches to this compound Target Discovery

Modern high-throughput techniques such as proteomics and metabolomics would be invaluable in the unbiased discovery of molecular targets for this compound. Proteomic approaches could identify changes in protein expression or post-translational modifications in response to the compound, while metabolomics could reveal alterations in metabolic pathways. However, no such studies have been published to date.

Cellular Signaling Pathway Modulation by this compound

Once molecular targets are identified, the next step is to understand how interaction with these targets translates into a cellular response. This involves dissecting the downstream signaling cascades and regulatory networks that are modulated by this compound.

Impact of this compound on Intracellular Signaling Cascades

The influence of this compound on key intracellular signaling cascades, such as the MAPK, PI3K/Akt, or NF-κB pathways, is currently unknown. Research in this area would typically involve treating cells with the compound and measuring the phosphorylation status or activity of key signaling proteins.

Transcriptional and Epigenetic Regulation by this compound

The long-term effects of a compound are often mediated through changes in gene expression. Investigating whether this compound can induce transcriptional changes or epigenetic modifications would be a vital component of understanding its mechanism of action. As with the other areas, there is no available research on the transcriptional or epigenetic effects of this compound.

A comprehensive search for scientific literature on the chemical compound this compound did not yield specific research findings corresponding to the requested outline. There is currently insufficient publicly available data regarding its effects on cell proliferation and apoptosis, its immunomodulatory activities in cell culture, its neurotrophic and neuroprotective potential in neuronal models, or specific structure-activity relationship (SAR) studies for its derivatives.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content strictly adhering to the provided outline. The required detailed research findings and data tables for this compound are not present in the available scientific literature.

Metabolic Transformations and Pharmacokinetic Considerations of N 2 Hydroxypropyl Octanamide in Preclinical Models

In Vitro Metabolic Stability and Biotransformation of N-(2-Hydroxypropyl)octanamide

No studies were found that investigated the stability of this compound when incubated with hepatic microsomes or cytosolic fractions. Consequently, there is no information on its intrinsic clearance or the primary sites of metabolic activity within the liver cell. Furthermore, the search yielded no mass spectrometry data that would identify the chemical structures of any potential metabolites.

Enzymatic Pathways Involved in this compound Metabolism

Without in vitro metabolism studies, the specific enzymes responsible for the biotransformation of this compound have not been identified. There is no information available on the role of cytochrome P450 enzymes or any other Phase I or Phase II enzymes in its metabolic clearance.

In Vivo Pharmacokinetic Investigations of this compound in Animal Models

Consistent with the lack of in vitro data, no in vivo pharmacokinetic studies in animal models such as rats or mice have been published. Therefore, key pharmacokinetic parameters including absorption, distribution, metabolism, and excretion (ADME) of this compound remain unknown.

Absorption, Distribution, and Elimination of this compound in Preclinical Species

Comprehensive in vivo studies detailing the absorption, distribution, and elimination of this compound in preclinical animal models are not extensively available in publicly accessible scientific literature. Preclinical pharmacokinetic investigations are essential to characterize the time course of a compound's concentration in the body, providing insights into its therapeutic potential. These studies typically involve administering the compound to animal models, such as rodents or canines, and subsequently measuring its concentration in biological matrices like plasma, urine, and feces over a defined period.

The processes of absorption (how the compound enters the bloodstream), distribution (where it travels in the body), and elimination (how it is removed) are critical determinants of a drug's efficacy and duration of action. Factors influencing these processes include the compound's physicochemical properties—such as its molecular weight, lipophilicity, and solubility—as well as the physiological environment of the preclinical species.

While specific data for this compound is not available, a general understanding of the pharmacokinetic properties of similar small molecules can provide a hypothetical framework. For a compound like this compound, oral absorption would be influenced by its solubility in the gastrointestinal tract and its permeability across the intestinal epithelium. Following absorption, it would be distributed throughout the body via the systemic circulation. The extent of distribution would depend on its binding to plasma proteins and its ability to partition into various tissues. Elimination would likely occur through metabolic transformation, primarily in the liver, followed by excretion of the parent compound and its metabolites in the urine and/or feces.

Tissue Distribution and Brain Penetration Studies of this compound

Detailed tissue distribution and brain penetration studies for this compound in preclinical models have not been reported in the available scientific literature. Such studies are crucial for understanding the extent to which a compound reaches its target tissues and, for centrally acting agents, its ability to cross the blood-brain barrier (BBB).

Tissue distribution studies typically involve the administration of a radiolabeled version of the compound to preclinical models. At various time points after administration, tissues are collected, and the concentration of the compound is measured. This provides a quantitative assessment of the compound's distribution to and retention in different organs and tissues.

Brain penetration is a key consideration for compounds intended to have an effect on the central nervous system. The BBB is a highly selective barrier that restricts the passage of many substances from the bloodstream into the brain. The ability of a compound to cross the BBB is often predicted by its physicochemical properties, such as low molecular weight, high lipophilicity, and a low number of hydrogen bond donors and acceptors. Experimental in vivo models are necessary to confirm brain penetration and to quantify the concentration of the compound in the brain tissue relative to its concentration in the plasma. Without such studies for this compound, its potential for central nervous system activity remains undetermined.

Advanced Analytical and Spectroscopic Characterization of N 2 Hydroxypropyl Octanamide

Chromatographic Separation and Quantification Methods for N-(2-Hydroxypropyl)octanamide

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate this compound from complex mixtures and quantify its presence with high precision. High-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-mass spectrometry (LC-MS/MS) are the most relevant techniques.

High-Performance Liquid Chromatography (HPLC) Methodologies for this compound

High-performance liquid chromatography is a principal technique for the analysis of fatty acid amides due to its versatility and applicability to non-volatile and thermally sensitive compounds. nih.govhplc.eu For this compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach. In this mode, separation is based on the compound's hydrophobicity.

A typical RP-HPLC method would employ a C18 (octadecylsilyl) stationary phase, which effectively retains the nonpolar octyl chain of the molecule. shimadzu.comnih.gov The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a modifier like formic acid to improve peak shape. nih.govmdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the timely elution of compounds with varying polarities. nih.gov Detection is commonly achieved using a UV detector, typically at a low wavelength (around 210-220 nm) where the amide bond exhibits absorbance. shimadzu.com

Table 1: Representative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (Octadecylsilyl), 150 x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | Start at 60% B, increase to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications in this compound Analysis

Gas chromatography is a high-resolution separation technique, but its application to amides like this compound can be challenging due to their polarity and relatively low volatility. atlantis-press.comnih.gov The presence of active hydrogens on the amide and hydroxyl groups can lead to poor peak shape and thermal degradation in the GC inlet. sigmaaldrich.com

To overcome these limitations, derivatization is typically required before GC analysis. sigmaaldrich.comweber.husemanticscholar.org This process involves chemically modifying the analyte to make it more volatile and thermally stable. jfda-online.com Silylation is a common derivatization technique where active hydrogens are replaced with a nonpolar group, such as a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com

Once derivatized, the compound can be analyzed on a nonpolar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase. atlantis-press.com A temperature-programmed analysis, where the column oven temperature is gradually increased, is used to elute the derivatized amide. google.com Detection is most commonly performed using a Flame Ionization Detector (FID) or, for greater specificity and structural information, a Mass Spectrometer (MS). researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis of this compound

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the trace analysis of compounds in complex matrices. nih.govrsc.org This method combines the separation power of HPLC with the mass-resolving capability of mass spectrometry. nih.gov

For this compound, an electrospray ionization (ESI) source operating in positive ion mode is typically used. In the ESI source, the molecule is ionized, most commonly by forming a protonated molecule [M+H]⁺. nih.gov The mass of this ion is measured in the first mass analyzer (MS1). This protonated molecule is then selected and fragmented in a collision cell, and the resulting fragment ions (product or daughter ions) are measured in the second mass analyzer (MS2). ncsu.edu

This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity because it monitors a specific transition from a precursor ion to a product ion. nih.gov The fragmentation of this compound is predictable; a common fragmentation pathway for amides involves the cleavage of the amide bond. nih.govrsc.org Predicted m/z values for common adducts are available from databases such as PubChem. uni.lu

Table 2: Predicted LC-MS/MS Parameters for this compound

| Parameter | Value/Description |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Molecular Formula | C₁₁H₂₃NO₂ |

| Monoisotopic Mass | 201.17 u |

| Precursor Ion (m/z) | 202.18 ([M+H]⁺) |

| Predicted Fragment Ion 1 (m/z) | 127.11 (Acylium ion from cleavage of N-CO bond) |

| Predicted Fragment Ion 2 (m/z) | 76.08 (Hydroxypropylamine fragment) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Spectroscopic Techniques for Structural Elucidation of this compound

Spectroscopic techniques are indispensable for the definitive structural elucidation of molecules. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique information about the molecular framework and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. uobasrah.edu.iq Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide a wealth of information about the connectivity and chemical environment of the atoms.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the octyl chain, the hydroxypropyl group, and the amide N-H proton. nih.gov The chemical shift, integration (relative number of protons), and splitting pattern (multiplicity) of each signal allow for precise assignment. researchgate.net For example, the methyl group on the hydroxypropyl moiety would appear as a doublet, while the N-H proton would likely be a broad signal. libretexts.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the amide group is particularly characteristic, appearing far downfield (at a high chemical shift). rsc.orgrsc.org The carbons of the alkyl chain and the hydroxypropyl group would appear in the upfield region of the spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position (Structure) | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| C H₃-(CH₂)₅- | 0.8-0.9 | 14.2 |

| CH₃-(CH₂)₅ -CH₂-CO- | 1.2-1.4 | 22.8, 25.8, 29.3, 29.4, 31.9 |

| -(CH₂)₅-CH₂ -CO- | 2.1-2.3 | 36.8 |

| -C O-NH- | - | 175.0 |

| -CO-NH - | 6.0-7.5 (broad) | - |

| -NH-CH₂ -CH(OH)- | 3.1-3.3 | 48.9 |

| -CH₂-CH (OH)-CH₃ | 3.8-4.0 | 66.5 |

| -CH(OH )- | 2.5-4.0 (broad) | - |

Note: Predicted shifts are estimates and can vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for this compound Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of this compound. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS delivers highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule with high confidence, effectively distinguishing it from other compounds with the same nominal mass. nih.gov

The analysis is generally performed using a soft ionization technique, such as electrospray ionization (ESI), coupled with a high-resolution mass analyzer like an Orbitrap or time-of-flight (TOF) instrument. In ESI, the this compound molecule is ionized, typically by forming protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts in positive ion mode, or deprotonated ([M-H]⁻) adducts in negative ion mode. The high resolving power of the mass spectrometer allows for the clear separation of the isotopic peaks, further confirming the compound's elemental formula (C₁₁H₂₃NO₂). nih.gov

By comparing the experimentally measured accurate mass of the molecular ion to the theoretically calculated mass, the identity of this compound can be unequivocally confirmed. Computational tools can predict the collision cross-section (CCS) values for different adducts, which provides another layer of identification based on the ion's shape and size in the gas phase.

Below is a table of predicted mass-to-charge ratios (m/z) and Collision Cross Section (CCS) values for various adducts of this compound. uni.lu

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 202.18016 | 152.5 |

| [M+Na]⁺ | 224.16210 | 156.2 |

| [M+K]⁺ | 240.13604 | 155.0 |

| [M+NH₄]⁺ | 219.20670 | 170.7 |

| [M-H]⁻ | 200.16560 | 150.5 |

This interactive table provides predicted data for this compound adducts commonly observed in HRMS analysis.

X-ray Crystallography and Solid-State Characterization of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information on the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound in its solid state.

While specific published crystallographic data for this compound is not currently available, a hypothetical analysis would involve growing a single crystal of the compound and exposing it to a focused beam of X-rays. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be resolved.

A successful crystallographic study would elucidate:

Molecular Conformation: The exact spatial orientation of the octanamide (B1217078) chain relative to the hydroxypropyl group, including the torsion angles that define the molecule's shape.

Intramolecular Geometry: Precise measurements of all bond lengths and angles.

Intermolecular Interactions: The nature of non-covalent interactions, such as hydrogen bonding involving the hydroxyl (-OH) and amide (N-H) groups, which dictate how the molecules pack together in the crystal lattice.

Crystal System and Space Group: Fundamental parameters describing the symmetry and repeating unit cell of the crystal.

The table below illustrates the type of crystallographic data that would be obtained from such an analysis.

| Parameter | Description |

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the repeating unit cell. |

| Z | The number of molecules per unit cell. |

| Hydrogen Bond Network | A detailed description of donor-acceptor distances and angles for intermolecular hydrogen bonds. |

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling serve as powerful tools to investigate the properties of this compound at an atomic level. These in silico methods complement experimental data by providing insights into the molecule's electronic structure, conformational preferences, and potential interactions with biological macromolecules.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are used to explore the electronic properties of this compound. jst.org.in These calculations solve approximations of the Schrödinger equation to determine the molecule's ground-state electron distribution and energy.

From these calculations, several key electronic descriptors can be derived:

HOMO and LUMO: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO energy relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other chemical species.

The following table presents representative electronic properties that would be determined for this compound through DFT calculations.

| Electronic Property | Significance |

| HOMO Energy | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Energy Gap | Relates to the kinetic stability and chemical reactivity of the molecule. |

| Dipole Moment | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Molecular Electrostatic Potential | Maps regions of positive and negative charge, predicting sites for non-covalent interactions. |

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein or enzyme. nih.gov

Molecular Docking: This process predicts the preferred orientation and binding affinity of the ligand within the active site of a receptor. mdpi.com A scoring function is used to rank different binding poses, with lower scores generally indicating a more favorable interaction. mdpi.com This provides a static snapshot of the most likely binding mode.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are performed to assess the stability of the predicted ligand-receptor complex over time. nih.govnih.gov By simulating the movements of all atoms in the system, MD can confirm whether the key interactions identified in docking are maintained in a more dynamic, solution-like environment. Key metrics such as Root Mean Square Deviation (RMSD) are used to evaluate the stability of the complex.

A hypothetical docking and MD study of this compound with a target protein would yield data such as that presented in the table below.

| Parameter | Description |

| Binding Affinity (kcal/mol) | A calculated estimate of the binding strength between the ligand and the target protein. |

| Key Interacting Residues | The specific amino acids in the protein's active site that form significant interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand. |

| Type of Interactions | The nature of the non-covalent bonds formed (e.g., hydrogen bonds, van der Waals forces). |

| RMSD (Å) | Root Mean Square Deviation, a measure of the stability of the protein-ligand complex during an MD simulation. |

Based on a comprehensive search for preclinical research, there is currently no publicly available scientific literature detailing the in vivo efficacy, pharmacodynamic biomarkers, or synergistic effects of the chemical compound this compound in animal models of disease.

Extensive searches for studies related to this compound in the context of neuroinflammatory, neurodegenerative, pain, inflammatory, immune-related, or oncological models have not yielded any specific research findings. Consequently, information regarding its therapeutic potential, associated biomarkers, or possible combination effects in preclinical settings is not available in the referenced scientific domain.

Therefore, the detailed article on the "Preclinical Therapeutic Potential and In Vivo Research of this compound in Animal Models" as outlined in the request cannot be generated at this time due to the absence of foundational research data.

Preclinical Therapeutic Potential and in Vivo Research of N 2 Hydroxypropyl Octanamide in Animal Models

Mechanistic Investigations of N-(2-Hydroxypropyl)octanamide in Complex Biological Systems (e.g., organoids, ex vivo tissues)

There is no available research detailing the mechanistic action of this compound in advanced in vitro models like organoids or in ex vivo tissue preparations. Such studies are crucial for understanding a compound's interaction with biological systems in a multi-cellular, three-dimensional environment that mimics in vivo conditions.

Preliminary Preclinical Toxicological Considerations for this compound (Limited to in vitro or animal models)

Further research and publication in peer-reviewed scientific journals are required before a comprehensive article on the preclinical aspects of this compound can be authored.

Emerging Research Frontiers and Future Perspectives for N 2 Hydroxypropyl Octanamide

Development of Novel Drug Delivery Systems for N-(2-Hydroxypropyl)octanamide (e.g., nanoparticles, sustained release systems in preclinical development)

Currently, there is a lack of published research on the preclinical development of novel drug delivery systems specifically for this compound. However, the lipophilic nature of fatty acid amides suggests that the development of advanced drug delivery systems could be a critical step in harnessing their therapeutic potential. Conventional delivery of such molecules can be hampered by poor solubility and bioavailability. researchgate.net Novel drug delivery systems, such as nanoparticles and sustained-release formulations, offer promising solutions to these challenges. ekb.eg

Nanoparticle-based systems, including solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and polymeric nanoparticles, are particularly well-suited for encapsulating lipophilic compounds like this compound. acs.orgnih.gov These systems can enhance the solubility and stability of the encapsulated compound, protect it from enzymatic degradation, and allow for targeted delivery to specific tissues or cells. nih.gov Furthermore, the surface of nanoparticles can be modified with ligands to achieve active targeting, thereby increasing efficacy and reducing potential side effects. researchgate.net

Sustained-release systems are another promising avenue for the delivery of this compound. specac.com These systems are designed to release the active compound at a predetermined rate over an extended period, which can help maintain therapeutic concentrations in the body and reduce the frequency of administration. researchgate.netepa.gov This can be achieved through various technologies, including biodegradable polymer matrices and hydrogels. researchgate.netdsm-firmenich.com For a compound like this compound, a sustained-release formulation could be particularly beneficial in chronic conditions where long-term modulation of a biological pathway is required.

The preclinical development of such delivery systems for this compound would involve a series of in vitro and in vivo studies to characterize their physicochemical properties, drug release kinetics, biocompatibility, and therapeutic efficacy.

Table 1: Hypothetical Preclinical Nanoparticle Formulations for this compound

| Formulation ID | Nanoparticle Type | Core Composition | Surface Ligand | Average Particle Size (nm) | Encapsulation Efficiency (%) |

| NHO-NP-001 | Solid Lipid Nanoparticle (SLN) | Compritol 888 ATO | None | 150 | 85 |

| NHO-NP-002 | Nanostructured Lipid Carrier (NLC) | Compritol 888 ATO, Oleic Acid | PEGylated | 120 | 92 |

| NHO-NP-003 | Polymeric Nanoparticle | PLGA | Transferrin | 180 | 88 |

This table is for illustrative purposes only and represents hypothetical formulations that could be investigated in preclinical studies.

Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery and Optimization

Furthermore, AI and ML algorithms can be used to optimize the structure of this compound to enhance its desired properties. nih.gov For instance, generative models can be employed to design novel derivatives with improved potency, selectivity, or pharmacokinetic profiles. researchgate.netresearchgate.net These models can explore a vast chemical space to identify promising candidates for synthesis and experimental testing. chemistryworld.com

Another area where AI can contribute is in the analysis of high-content screening data. By applying sophisticated image analysis and pattern recognition algorithms, it is possible to identify subtle phenotypic changes in cells treated with this compound, providing insights into its mechanism of action.

Table 2: Potential Applications of AI/ML in this compound Research

| AI/ML Application | Description | Potential Outcome for this compound |

| Target Prediction | Using ML models to predict the biological targets of a compound based on its chemical structure. | Identification of potential protein targets and signaling pathways modulated by this compound. |

| Virtual Screening | Screening large compound libraries in silico to identify molecules with similar properties to this compound. | Discovery of other fatty acid amides with similar or enhanced biological activities. |

| De Novo Design | Generating novel molecular structures with optimized properties using generative AI models. | Design of this compound derivatives with improved therapeutic potential. |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. | Early assessment of the drug-like properties of this compound and its derivatives. |

This table is for illustrative purposes and outlines potential future applications of AI/ML in the study of this compound.

Integration of Systems Biology and Omics Data in this compound Research

Systems biology offers a holistic approach to understanding the complex interactions within biological systems. By integrating high-throughput "omics" data, such as genomics, transcriptomics, proteomics, and metabolomics, it is possible to gain a comprehensive view of the cellular response to a compound like this compound. creative-proteomics.com

To date, there are no published studies that have applied a systems biology approach to investigate this compound. However, such an approach would be invaluable in elucidating its mechanism of action and identifying potential biomarkers of its activity. For example, treating cells or animal models with this compound and subsequently performing transcriptomic analysis (e.g., RNA-seq) could reveal changes in gene expression that point to the signaling pathways modulated by the compound.

Similarly, proteomic analysis could identify changes in protein expression and post-translational modifications, providing further insights into the cellular response. Metabolomic and lipidomic analyses would be particularly relevant for a fatty acid amide, as they could reveal alterations in lipid metabolism and other metabolic pathways. creative-proteomics.com

The integration of these multi-omics datasets would allow for the construction of network models that describe the interactions between genes, proteins, and metabolites affected by this compound. bioinfomics.org These models could help to identify key nodes in the network that are critical for the compound's biological effects and could serve as potential therapeutic targets.

Exploration of this compound's Role in Diverse Biological Systems Beyond Current Understandings

The biological roles of many fatty acid amides are still being uncovered, with research often focusing on a few well-characterized members of this class, such as anandamide (B1667382) and oleamide. oatext.comamsterdamumc.nl The specific biological functions of this compound are not well-defined in the current scientific literature. Future research should aim to explore its role in a wide range of biological systems to uncover its potential physiological significance.

Given that other N-acylethanolamines have been shown to be involved in processes such as inflammation, pain, and energy metabolism, it is plausible that this compound may also have roles in these areas. nih.govnih.gov Investigating its effects in preclinical models of these conditions could reveal novel therapeutic applications.

Furthermore, the biological activity of fatty acid amides can be highly dependent on the specific fatty acyl group and the head group. nih.gov The unique N-(2-hydroxypropyl) moiety of this compound may confer specific biological activities that are distinct from other fatty acid amides. Exploring its interactions with a broad range of receptors, enzymes, and other proteins will be crucial to understanding its unique biological profile.

Future research could also investigate the presence and regulation of this compound in different tissues and under various physiological and pathological conditions. This could provide clues to its endogenous function and its potential as a biomarker for certain diseases.

Addressing Methodological Challenges and Advancing Research Paradigms for this compound Studies

The study of lipid signaling molecules like this compound presents several methodological challenges. frontiersin.org One of the main hurdles is the accurate and sensitive detection and quantification of these molecules in complex biological samples. nih.gov The development of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), is crucial for overcoming this challenge. nih.gov

Another challenge is the identification of the protein targets of fatty acid amides. oatext.com Many of these lipids are considered "orphan" ligands, meaning their receptors are unknown. oatext.com The development and application of novel chemical biology tools, such as activity-based protein profiling and photoaffinity labeling, could help to identify the specific binding partners of this compound.

Advancing the research paradigm for this compound will also require the use of sophisticated in vitro and in vivo models. The use of genetically modified cell lines and animal models can help to elucidate the specific roles of enzymes involved in the synthesis and degradation of this compound, as well as the function of its potential receptors.

Furthermore, a more integrated and collaborative research approach will be necessary to fully understand the biology of this compound. This includes fostering collaborations between chemists, biologists, pharmacologists, and computational scientists to leverage their respective expertise.

Q & A

Q. How is N-(2-Hydroxypropyl)octanamide structurally characterized, and what are its key identifiers?

Methodological Answer:

- Structural Identification : The compound is characterized by its IUPAC name, This compound , with a molecular formula C₁₁H₂₃NO₂ (molecular weight: 201.3 g/mol). Key identifiers include CAS No. 35627-96-4 (for the analogous octadecanamide derivative) and synonyms such as This compound and Octanamide, N-(2-hydroxypropyl)- .

- Analytical Techniques : Use NMR spectroscopy (¹H/¹³C) to confirm the hydroxypropyl and octanamide moieties. Mass spectrometry (HRMS) can validate the molecular ion peak ([M+H]⁺ expected at m/z 202.17). FT-IR can identify characteristic amide (C=O stretch ~1650 cm⁻¹) and hydroxyl (O-H stretch ~3300 cm⁻¹) groups.

Q. What are the recommended synthetic routes for this compound?

Methodological Answer:

- Stepwise Synthesis :

- Acylation Reaction : React 1-amino-2-propanol with octanoyl chloride in anhydrous dichloromethane (DCM) under nitrogen. Use a base like triethylamine (TEA) to neutralize HCl byproducts.

- Reaction Conditions : Maintain temperatures at 0–5°C during acyl chloride addition to minimize side reactions. Stir for 12–24 hours at room temperature.

- Purification : Isolate the product via liquid-liquid extraction (DCM/water), followed by column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Yield Optimization : Monitor reaction progress by thin-layer chromatography (TLC). Use a molar ratio of 1:1.2 (amino alcohol:acyl chloride) to ensure complete conversion.

Q. How can researchers address missing physicochemical data (e.g., melting point, solubility) for this compound?

Methodological Answer:

- Experimental Determination :

- Melting Point : Use a capillary tube melting point apparatus. If the compound is liquid at room temperature (as suggested for similar amides), report as "liquid" with a boiling point determined via distillation .

- Solubility : Perform shake-flask experiments in solvents (e.g., water, ethanol, DMSO) at 25°C. Quantify solubility via UV-Vis spectroscopy or gravimetric analysis.

- Computational Prediction : Apply Quantitative Structure-Property Relationship (QSPR) models or software like ACD/Percepta to estimate logP, solubility, and vapor pressure based on molecular descriptors .

Advanced Research Questions

Q. What methodologies are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- In Vitro Assays :

- Anticancer Activity : Test cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with controls like cisplatin.

- Enzyme Inhibition : Screen for interactions with enzymes (e.g., cyclooxygenase-2) via fluorescence polarization or SPR-based binding assays .

- Mechanistic Studies : Use RNA-seq or western blotting to assess modulation of apoptotic pathways (e.g., Bcl-2, caspase-3).

Q. How can conflicting data on physicochemical properties be resolved in academic studies?

Methodological Answer:

- Data Reconciliation :

- Collaborative Verification : Share samples with independent labs for replication studies, ensuring standardized protocols (e.g., ISO guidelines for solubility testing).

Q. What strategies are recommended for elucidating the mechanism of action of this compound in biological systems?

Methodological Answer:

- Target Identification :

- Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Identify targets via LC-MS/MS proteomics .

- Apply molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like G-protein-coupled receptors (GPCRs) .

- Pathway Analysis : Conduct gene knockout/knockdown (CRISPR/Cas9) in model organisms to assess phenotypic changes linked to hypothesized pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.